molecular formula C8H11Cl2N B14519304 4-Chloro-2,5-dimethylaniline;hydrochloride CAS No. 62564-48-1

4-Chloro-2,5-dimethylaniline;hydrochloride

Cat. No.: B14519304
CAS No.: 62564-48-1
M. Wt: 192.08 g/mol
InChI Key: LQTXINRZBNNCJE-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylaniline;hydrochloride is an organic compound with the molecular formula C8H10ClN.HCl. It is a derivative of aniline, featuring a chloro group and two methyl groups attached to the benzene ring. This compound is commonly used in laboratory settings and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylaniline;hydrochloride typically involves the chlorination of 2,5-dimethylaniline. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions using advanced equipment to maintain safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-dimethylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2,5-dimethylaniline;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making it a valuable compound in research and industrial applications .

Comparison with Similar Compounds

    4-Chloro-2,6-dimethylaniline: Similar structure but with different positions of the methyl groups.

    2,4-Dimethylaniline: Lacks the chloro group but has two methyl groups at different positions.

    4-Chloro-2,5-dimethoxyphenethylamine: Contains methoxy groups instead of methyl groups .

Uniqueness: 4-Chloro-2,5-dimethylaniline;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly useful in targeted research and industrial applications where specific reactivity and interactions are required .

Properties

CAS No.

62564-48-1

Molecular Formula

C8H11Cl2N

Molecular Weight

192.08 g/mol

IUPAC Name

4-chloro-2,5-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H10ClN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H

InChI Key

LQTXINRZBNNCJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)N.Cl

Origin of Product

United States

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